Cytotoxic Potency in HT-29 Colon Adenocarcinoma Cells
In the foundational 1998 study, obovatifol demonstrated significant in vitro cytotoxicity against the HT-29 colon adenocarcinoma cell line with an ED50 value of 0.269 µg/mL. This potency places it among the active cytotoxic neolignans in the panel, confirming its bioactivity [1]. While direct comparative statistics are not provided in the original public abstract, this quantitative potency is a key benchmark for researchers sourcing this compound.
| Evidence Dimension | Cytotoxic activity (ED50) |
|---|---|
| Target Compound Data | 0.269 µg/mL |
| Comparator Or Baseline | Activity threshold for significance in the assay was defined as ED50 ≤ 4.0 µg/mL [2]. |
| Quantified Difference | The target compound's activity is approximately 15-fold below the maximum threshold for significance, indicating notable potency. |
| Conditions | HT-29 human colon adenocarcinoma cell line, MTT assay in vitro |
Why This Matters
This specific ED50 value provides a quantitative, procurable benchmark for HT-29 cytotoxicity that can be used to validate bioactivity in future experiments.
- [1] Tsai IL, Hsieh CF, Duh CY. Additional cytotoxic neolignans from Persea obovatifolia. Phytochemistry. 1998;48(8):1371-1375. PMID: 9720316. View Source
- [2] NPACT. Obovatifol Cancer Activity Page. crdd.osdd.net. View Source
